molecular formula C23H16Cl2N2O2S2 B2443318 5-chloro-N-[4-[[4-[(5-chlorothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide CAS No. 325987-22-2

5-chloro-N-[4-[[4-[(5-chlorothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide

Cat. No. B2443318
CAS RN: 325987-22-2
M. Wt: 487.41
InChI Key: PDCZOQDSEWXUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-chloro-N-[4-[[4-[(5-chlorothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide” is also known as Rivaroxaban Dimer Impurity . It has a molecular formula of C38H36Cl2N6O10S2 and a molecular weight of 871.8 g/mol . It is a highly potent and selective, direct FXa inhibitor . This compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .


Synthesis Analysis

The synthesis of this compound starts from 5-chlorothiophene-2-carbonyl chloride, (2 S)-3-amino-propane-1,2-diol and 4- (4-aminophenyl)-3-morpholinone . Another synthesis method involves refluxing 5-chloro-thiophene-2-carboxylic acid with thionyl chloride and DMF in dichloromethane for 16 hours .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C38H36Cl2N6O10S2/c39-31-11-9-29 (57-31)35 (49)42-18-28-20-46 (38 (52)56-28)26-7-3-24 (4-8-26)44 (36 (50)30-10-12-32 (40)58-30)14-16-53-21-33 (47)41-17-27-19-45 (37 (51)55-27)25-5-1-23 (2-6-25)43-13-15-54-22-34 (43)48/h1-12,27-28H,13-22H2, (H,41,47) (H,42,49) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 871.8 g/mol . It has a computed XLogP3-AA value of 5, indicating its lipophilicity . It has 2 hydrogen bond donors and 12 hydrogen bond acceptors . The compound has a rotatable bond count of 15 . The exact mass of the compound is 870.1311391 g/mol .

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets for this compound.

Mode of Action

It’s worth noting that similar compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and anti-hiv activities . These activities suggest that the compound may interact with its targets to modulate a variety of biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds , it’s plausible that this compound could influence multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

Similar compounds have been reported to exhibit good oral bioavailability , suggesting that this compound may also have favorable pharmacokinetic properties.

Action Environment

It’s worth noting that the efficacy and stability of similar compounds can be influenced by a variety of factors, including temperature, ph, and the presence of other compounds .

Future Directions

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . This suggests that future research may focus on further clinical trials to establish its safety and efficacy in preventing and treating such conditions.

properties

IUPAC Name

5-chloro-N-[4-[[4-[(5-chlorothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O2S2/c24-20-11-9-18(30-20)22(28)26-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)27-23(29)19-10-12-21(25)31-19/h1-12H,13H2,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCZOQDSEWXUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Cl)NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[4-[[4-[(5-chlorothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.